REACTION_CXSMILES
|
[C:1](=[N:4][O:5][CH:6]([CH3:12])[C:7]([O:9]CC)=[O:8])([CH3:3])[CH3:2].[OH-].[Na+].Cl>>[C:1](=[N:4][O:5][CH:6]([CH3:12])[C:7]([OH:9])=[O:8])([CH3:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(C)=NOC(C(=O)OCC)C
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Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
(NH4)2SO4
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the mixture was extracted with 1:1 benzene
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated to approximately 200 mL
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Type
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ADDITION
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Details
|
Petroleum ether (500 mL) was added
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Type
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TEMPERATURE
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Details
|
the solution was cooled to −20° C. overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The recrystallized product was recovered by filtration
|
Type
|
CUSTOM
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Details
|
80 g of product 2 was recovered as a white solid (37%)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)=NOC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |